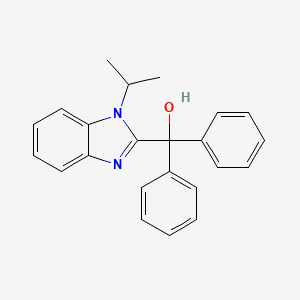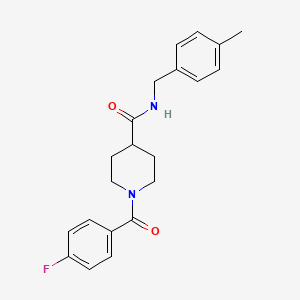![molecular formula C19H18ClNO3 B4989339 8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4989339.png)
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-{2-[2-(3-chlorophenoxy)ethoxy]ethoxy}quinoline is a synthetic compound that has gained significant attention in scientific research. This compound is commonly referred to as CQ and has been used in various fields of study, including medicinal chemistry, biochemistry, and pharmacology. The purpose of
Mecanismo De Acción
The mechanism of action of CQ is not fully understood, but it is believed to involve the inhibition of lysosomal function. CQ is a weak base that accumulates in acidic compartments, such as lysosomes. This accumulation leads to an increase in lysosomal pH, which inhibits lysosomal enzymes and impairs lysosomal function. CQ has also been shown to inhibit autophagy by blocking the fusion of autophagosomes with lysosomes.
Biochemical and Physiological Effects
CQ has been shown to have various biochemical and physiological effects. In cancer research, CQ has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In Alzheimer's disease research, CQ has been shown to reduce inflammation, oxidative stress, and beta-amyloid plaque accumulation. In malaria research, CQ has been shown to inhibit the growth of the malaria parasite by interfering with heme detoxification.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
CQ has several advantages for lab experiments, including its low cost, high availability, and well-established synthesis method. However, CQ also has some limitations, including its potential toxicity and nonspecific effects on lysosomal function.
Direcciones Futuras
There are several future directions for CQ research. In cancer research, CQ could be further studied as a potential therapeutic agent for various types of cancer. In Alzheimer's disease research, CQ could be studied in combination with other drugs to enhance its efficacy. In malaria research, CQ could be used in combination with other antimalarial drugs to overcome drug resistance. Additionally, CQ could be studied for its potential use in other diseases, such as Parkinson's disease and Huntington's disease.
Métodos De Síntesis
The synthesis of CQ involves the reaction of 8-hydroxyquinoline with 3-chlorophenol in the presence of potassium carbonate and dimethylformamide. This reaction results in the formation of 8-(3-chlorophenoxy)quinoline, which is then reacted with ethylene glycol in the presence of potassium carbonate and dimethylformamide to produce CQ.
Aplicaciones Científicas De Investigación
CQ has been extensively studied for its potential use as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and malaria. In cancer research, CQ has been shown to inhibit autophagy, a process that is essential for cancer cell survival. CQ has also been shown to enhance the efficacy of chemotherapy drugs by inhibiting the lysosomal degradation of these drugs. In Alzheimer's disease research, CQ has been shown to reduce the accumulation of beta-amyloid plaques, a hallmark of the disease. In malaria research, CQ has been used as an antimalarial drug due to its ability to inhibit the growth of the malaria parasite.
Propiedades
IUPAC Name |
8-[2-[2-(3-chlorophenoxy)ethoxy]ethoxy]quinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClNO3/c20-16-6-2-7-17(14-16)23-12-10-22-11-13-24-18-8-1-4-15-5-3-9-21-19(15)18/h1-9,14H,10-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWJMVJUVAMFVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC(=CC=C3)Cl)N=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-[2-[2-(3-Chlorophenoxy)ethoxy]ethoxy]quinoline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-ethyl-5-{6-[(3-methylbenzyl)amino]-3-pyridazinyl}benzenesulfonamide](/img/structure/B4989262.png)
![N~1~-(2-ethoxyphenyl)-N~2~-ethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4989266.png)
![N-(2-methoxyethyl)-N-{[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]methyl}-2-propanamine](/img/structure/B4989284.png)
![2-hydroxy-2-(3-nitrophenyl)-1-phenyl-1,2,3,5,6,7,8,9-octahydroimidazo[1,2-a]azepin-4-ium bromide](/img/structure/B4989287.png)
![(3-chloro-4-fluorophenyl)[2-(3,4-dimethoxyphenyl)-1-methylethyl]amine](/img/structure/B4989298.png)
![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-2-phenoxyacetamide](/img/structure/B4989304.png)
![ethyl [3-(3,4-dichlorophenyl)-2,5-dioxo-1-imidazolidinyl]acetate](/img/structure/B4989308.png)


![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1H-imidazol-2-yl)methyl]amino}nicotinamide](/img/structure/B4989329.png)

![ethyl 2-{[(2-bromophenoxy)acetyl]amino}benzoate](/img/structure/B4989334.png)
